2-(4-Chlorophenyl)pyrimidin-5-ol
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Overview
Description
2-(4-Chlorophenyl)pyrimidin-5-ol is a heterocyclic compound that features a pyrimidine ring substituted with a 4-chlorophenyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)pyrimidin-5-ol typically involves the reaction of 4-chloroaniline with appropriate pyrimidine precursors. One common method includes the cyclization of 4-chloroaniline with formamide and formic acid under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)pyrimidin-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of 2-(4-Chloro-phenyl)-pyrimidin-5-one.
Reduction: Formation of 2-(4-Chloro-phenyl)-pyrimidin-5-amine.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorophenyl)pyrimidin-5-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)pyrimidin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acid residues in the target protein . This interaction can disrupt normal cellular processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-phenyl)-pyrimidin-5-ol
- 2-(4-Methyl-phenyl)-pyrimidin-5-ol
- 2-(4-Nitro-phenyl)-pyrimidin-5-ol
Uniqueness
2-(4-Chlorophenyl)pyrimidin-5-ol is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with biological targets. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to certain proteins. Additionally, the electronic effects of the chlorine substituent can affect the compound’s chemical stability and reactivity compared to its analogs .
Properties
Molecular Formula |
C10H7ClN2O |
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Molecular Weight |
206.63 g/mol |
IUPAC Name |
2-(4-chlorophenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H7ClN2O/c11-8-3-1-7(2-4-8)10-12-5-9(14)6-13-10/h1-6,14H |
InChI Key |
AGBPUVKVIOFCLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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